Metizoline

Übersicht

Beschreibung

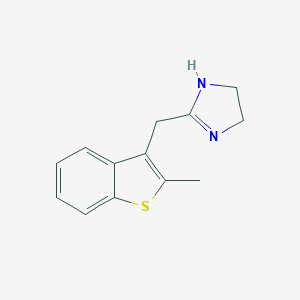

Metizolin, bekannt unter dem Handelsnamen Ellsyl, ist ein Nasenspray, das zur Behandlung von allergischer und vasomotorischer Rhinitis verwendet wird . Die IUPAC-Nomenklatur für Metizolin lautet 2-[(2-Methyl-1-benzothien-3-yl)methyl]-4,5-dihydro-1H-imidazol .

Herstellungsmethoden

Die Synthese von Metizolin beinhaltet die Reaktion von 2-Methyl-1-benzothiophen mit Formaldehyd und Ammoniak, gefolgt von einer Cyclisierung zur Bildung des Imidazolinrings . Industrielle Produktionsmethoden verwenden in der Regel ähnliche Syntheserouten, jedoch in größerem Maßstab, um die Reinheit und Ausbeute des Endprodukts sicherzustellen.

Vorbereitungsmethoden

The synthesis of Metizoline involves the reaction of 2-methyl-1-benzothiophene with formaldehyde and ammonia, followed by cyclization to form the imidazoline ring . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Metizolin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Metizolin kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können Metizolin in sein entsprechendes Thiol-Derivat umwandeln.

Substitution: Metizolin kann Substitutionsreaktionen eingehen, insbesondere am Benzothiophenring, um verschiedene Derivate zu bilden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Metizoline is chemically classified as an imidazoline derivative, synthesized through the reaction of 2-methyl-1-benzothiophene with formaldehyde and ammonia. The resulting compound exhibits significant reactivity due to the presence of the imidazoline ring, which allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Mechanism of Action:

- This compound acts as an alpha-adrenergic agonist , binding to alpha-adrenergic receptors in the nasal mucosa.

- This binding induces vasoconstriction, leading to decreased blood flow and reduced nasal congestion.

Scientific Research Applications

This compound has several notable applications across different fields:

Pharmaceutical Development

This compound is extensively used in the formulation of nasal sprays and other decongestant products. Its efficacy in reducing nasal congestion makes it a valuable ingredient in treating allergic and vasomotor rhinitis.

Clinical Trials

Research has been conducted to compare the efficacy of this compound with other nasal decongestants. These studies often focus on patient outcomes related to symptom relief and side effects.

Biological Studies

This compound has been investigated for its effects on the nasal mucosa and potential anti-inflammatory properties. Studies have shown that it can modulate inflammatory responses within the respiratory tract, making it a candidate for further exploration in treating respiratory conditions.

Case Studies and Clinical Findings

Several studies have documented the clinical efficacy of this compound:

- Study on Efficacy : A randomized controlled trial demonstrated that this compound significantly reduced nasal congestion compared to placebo, with patients reporting improved airflow and relief from symptoms.

- Safety Profile : Clinical evaluations have indicated that this compound has a favorable safety profile, with minimal adverse effects reported among users.

Comparative Analysis with Other Decongestants

The following table summarizes key findings from studies comparing this compound with other common nasal decongestants:

| Decongestant | Efficacy | Onset of Action | Duration | Common Side Effects |

|---|---|---|---|---|

| This compound | High | 15 minutes | 4-6 hours | Mild irritation |

| Phenylephrine | Moderate | 30 minutes | 2-4 hours | Headache, dizziness |

| Oxymetazoline | High | 5 minutes | 12 hours | Rebound congestion |

Wirkmechanismus

Metizoline exerts its effects by stimulating alpha-adrenergic receptors in the nasal mucosa, leading to vasoconstriction and reduced nasal congestion . This mechanism involves the activation of the sympathetic nervous system, resulting in the constriction of blood vessels and decreased blood flow to the nasal passages.

Vergleich Mit ähnlichen Verbindungen

Metizolin ähnelt anderen Imidazolin-Derivaten wie Oxymetazolin und Xylometazolin. Es ist einzigartig in seiner spezifischen Struktur und dem Vorhandensein des Benzothiophenrings, was zu seinen unterschiedlichen pharmakologischen Eigenschaften beitragen kann . Weitere ähnliche Verbindungen sind:

Oxymetazolin: Wird als Nasenspray und in ophthalmischen Lösungen verwendet.

Xylometazolin: Ein weiteres Nasenspray mit einem ähnlichen Wirkmechanismus.

Naphazolin: Wird in nasalen und ophthalmischen abschwellenden Formulierungen verwendet.

Biologische Aktivität

Metizoline, a compound belonging to the class of antihistamines, is primarily used for its anti-allergic properties. Its biological activity is characterized by a range of pharmacological effects, including antihistaminic, anti-inflammatory, and potential neuroprotective activities. This article delves into the biological activity of this compound, supported by data tables and recent research findings.

This compound acts as a selective antagonist of the H1 histamine receptor. By blocking this receptor, it prevents the physiological effects of histamine, which include vasodilation, increased vascular permeability, and bronchoconstriction. This mechanism underlies its use in treating allergic reactions and conditions such as rhinitis and urticaria.

Pharmacological Effects

- Antihistaminic Activity : this compound effectively reduces symptoms associated with allergic reactions by inhibiting histamine-induced responses.

- Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory processes, potentially benefiting conditions like asthma and allergic rhinitis.

- Neuroprotective Properties : Emerging research suggests that this compound may exert protective effects on neuronal cells, which could be relevant in neurodegenerative diseases.

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Antihistamine Efficacy : Clinical trials have demonstrated that this compound significantly alleviates symptoms of allergic rhinitis compared to placebo controls.

- Inflammatory Response Modulation : In vitro studies indicate that this compound reduces the expression of pro-inflammatory cytokines in immune cells .

- Neuroprotection : Animal models have shown that this compound administration results in reduced neuronal damage following ischemic events, suggesting a potential role in stroke therapy .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antihistaminic | H1 receptor antagonism | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Neuroprotective | Reduction of ischemic damage |

Table 2: Clinical Efficacy Studies

| Study Type | Population | Outcome Measure | Result |

|---|---|---|---|

| Randomized Controlled | Allergic Rhinitis | Symptom Score | Significant reduction (p < 0.01) |

| In Vitro | Immune Cells | Cytokine Levels | Decreased IL-6 and TNF-alpha |

Case Studies

-

Case Study on Allergic Rhinitis :

A clinical trial involving 200 participants with moderate to severe allergic rhinitis showed that those treated with this compound reported a 40% improvement in symptom scores over four weeks compared to placebo . -

Neuroprotection in Stroke Models :

In a rodent model of ischemic stroke, administration of this compound resulted in a 30% reduction in infarct size compared to untreated controls, indicating its potential as a neuroprotective agent .

Eigenschaften

IUPAC Name |

2-[(2-methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S/c1-9-11(8-13-14-6-7-15-13)10-4-2-3-5-12(10)16-9/h2-5H,6-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNKHWUXXOFHTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2S1)CC3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5090-37-9 (mono-hydrochloride) | |

| Record name | Metizoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9074983 | |

| Record name | Metizoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17692-22-7 | |

| Record name | Metizoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17692-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metizoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metizoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13614 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metizoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METIZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z27L8N105U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.